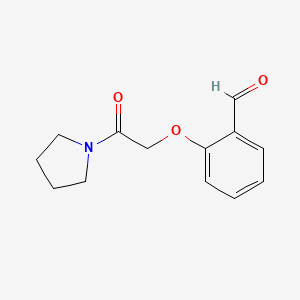

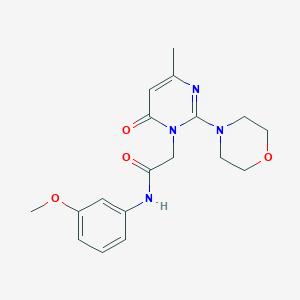

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

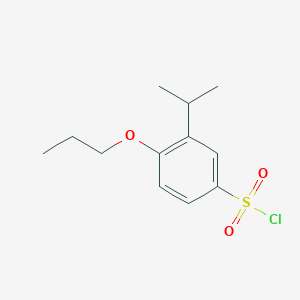

“2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde” is a chemical compound with the empirical formula C13H15NO3 . It is a solid substance .

Molecular Structure Analysis

The molecule contains a benzaldehyde group, which consists of a benzene ring attached to an aldehyde group. It also contains a pyrrolidinone group, which is a five-membered ring containing nitrogen and a carbonyl group .Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Reactions

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde, and related compounds, have been studied extensively in chemical synthesis. For instance, unusual tandem sequences involving oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening have been observed in reactions involving benzaldehydes (Khatri & Samant, 2015). This process has implications in the creation of complex organic compounds. Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in small molecule anticancer drugs, highlights the compound's relevance in pharmacology (Zhang, Cao, Xu, & Wang, 2018).

Catalysis and Ligand Design

Compounds related to 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde are used as ligands in catalytic processes. For example, they have been employed in the enantioselective addition of acetylene to aldehyde, demonstrating their utility in producing optically active compounds with high yield (Mukaiyama, Suzuki, Soai, & Sato, 1979). This is significant for creating enantiomerically pure substances, which are crucial in various fields, including pharmaceuticals.

Potential in Drug Synthesis

The relevance of these compounds in synthesizing potential pharmaceuticals is notable. As mentioned earlier, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde is crucial for small molecule anticancer drugs. This implies that derivatives of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde might play a role in the development of new cancer treatments, highlighting their importance in medicinal chemistry.

Electrocatalysis

Some derivatives have shown promise in electrocatalysis. For example, a study on the electrochemical polymerization of pyrrole containing a TEMPO side chain demonstrated high electrocatalytic activity for benzyl alcohol oxidation. This suggests potential applications in electrochemical processes and the development of new catalytic systems (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Safety and Hazards

properties

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-11-5-1-2-6-12(11)17-10-13(16)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGWFZVNSDLFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2536688.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)

![(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine](/img/structure/B2536692.png)

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)

![Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B2536698.png)

![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)

![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)